

The Discovery and Development of PF-04531083: A Selective NaV1.8 Blocker

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Compound of Interest

Compound Name: PF 04531083

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Abstract

PF-04531083 is a selective, orally bioavailable small molecule inhibitor of the voltage-gated sodium channel NaV1.8, a key target implicated in the pathophysiology of pain. Developed by Pfizer, PF-04531083 emerged from a focused discovery program aimed at identifying subtype-selective NaV1.8 blockers with the potential for treating neuropathic and inflammatory pain while minimizing the side effects associated with non-selective sodium channel modulators. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of PF-04531083, including detailed experimental protocols, quantitative pharmacological data, and a summary of its clinical trial outcomes.

Introduction: The Rationale for Targeting NaV1.8

Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV family comprises nine subtypes (NaV1.1-NaV1.9), with NaV1.8 being predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG)[1][2]. This restricted expression pattern, coupled with genetic and pharmacological evidence linking NaV1.8 to nociceptive signaling, has made it an attractive therapeutic target for the development of novel analgesics[3]. The goal of selectively inhibiting NaV1.8 is to block pain signals at their source without affecting sodium channel function in the central nervous system or the cardiovascular system, thereby avoiding the dose-limiting side effects of non-selective sodium channel blockers[4].

Discovery History and Lead Optimization

The discovery of PF-04531083 was the result of a systematic lead optimization campaign starting from an initial hit identified through compound file screening. The initial lead compound, a trichloroaryl and aminopyridine-containing molecule, demonstrated potent inhibition of NaV1.8 but lacked selectivity over other NaV subtypes[4].

The medicinal chemistry strategy focused on modifying the core structure to enhance both potency and selectivity. This led to the synthesis of a diaminopyridine series, which showed improved NaV1.8 potency and a 20-fold selectivity over tetrodotoxin-sensitive (TTX-S) channels[4]. Further structure-activity relationship (SAR) studies focused on improving lipophilic efficiency (LipE) and pharmacokinetic properties. This effort culminated in the identification of compound 13, later designated as PF-04531083[4].

Pharmacological Profile

In Vitro Potency and Selectivity

PF-04531083 is a potent blocker of the human NaV1.8 channel with an IC₅₀ of 0.19 μ M as determined by manual patch clamp electrophysiology.[4][5] The compound exhibits significant selectivity over other human NaV subtypes, as summarized in the table below.

Target	IC50 (μM)
hNaV1.8	0.19
hNaV1.1	37
hNaV1.5	37
hNaV1.7	36
TTX-r rat DRG	0.54
TTX-R hDRG	0.20
hERG	>30

Table 1: In vitro potency and selectivity of PF-04531083 against human (h) NaV subtypes and in dorsal root ganglion (DRG) neurons. Data from manual patch-clamp electrophysiology and other assays.[4][5]

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats demonstrated that PF-04531083 has favorable oral bioavailability and low clearance. These promising preclinical pharmacokinetics supported its advancement into further development.

Species	Clearance (CL)	Bioavailability
Rat	Low	~60%

Table 2: Preclinical pharmacokinetic parameters of PF-04531083 in rats.[4]

Preclinical Efficacy

The analgesic potential of PF-04531083 was evaluated in a rat model of neuropathic pain. In the tibial nerve transection (TNT) model, a single oral dose of 40 mg/kg of PF-04531083

produced a significant reversal of mechanical allodynia, with efficacy comparable to the standard-of-care agent, pregabalin[4].

Clinical Development

PF-04531083 progressed into clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Phase 1 Studies

Two Phase 1 studies were completed:

- NCT01119235: An open-label study to investigate the pharmacokinetics of multiple doses of PF-04531083 tablets in healthy volunteers[6].
- NCT01127906: A randomized, double-blind, placebo- and active-comparator-controlled crossover study to assess the effect of PF-04531083 on heat pain in a UVB-induced pain model in healthy volunteers[6].

Phase 2 Clinical Trial in Post-Surgical Dental Pain

A Phase 2, randomized, double-blind, placebo-controlled study (NCT01512160) was initiated to assess the efficacy of single doses of PF-04531083 (1000 mg and 2000 mg) for the treatment of post-surgical dental pain, with ibuprofen (400 mg) as a positive control.[6][7] The study enrolled 90 participants but was terminated[7]. While no serious adverse events were reported, the trial did not demonstrate significant analgesic efficacy[8].

Experimental Protocols

Manual Patch Clamp Electrophysiology for NaV Channel Selectivity

- Cell Lines: HEK293 cells stably expressing human NaV1.8/ β 1, as well as other NaV subtypes (hNaV1.1, hNaV1.2, hNaV1.5, hNaV1.7).
- Method: Whole-cell voltage-clamp recordings were performed.

- **Voltage Protocol:** To determine the IC50 values, the membrane potential was held at a voltage that produces approximately 50% channel inactivation (V0.5 of inactivation) for each specific NaV subtype.
- **Data Analysis:** Concentration-response curves were generated to calculate the IC50 values for PF-04531083 against each NaV channel subtype[4].

Tibial Nerve Transection (TNT) Model of Neuropathic Pain in Rats

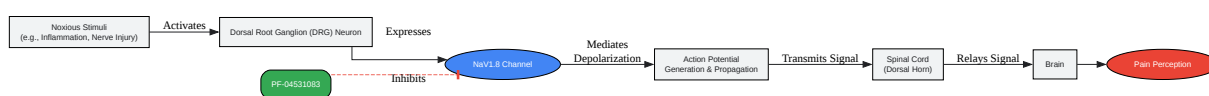
- **Animal Model:** Adult male Sprague-Dawley rats.
- **Surgical Procedure:** Under anesthesia, the tibial nerve of one hind paw was ligated and transected.
- **Behavioral Assessment:** Mechanical allodynia was assessed using von Frey filaments to determine the 50% paw withdrawal threshold.
- **Dosing:** PF-04531083 was administered orally at a dose of 40 mg/kg. Pregabalin (10 mg/kg) was used as a positive control.
- **Outcome Measure:** The primary endpoint was the reversal of the reduced paw withdrawal threshold in the injured paw compared to baseline and vehicle-treated animals[4].

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

- **Animal Model:** Adult male Sprague-Dawley rats[9].
- **Induction of Inflammation:** A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw induces a localized and persistent inflammatory response.
- **Behavioral Assessment:** Thermal hyperalgesia (e.g., using the Hargreaves method) and mechanical allodynia (using von Frey filaments) are measured at baseline and at various time points after CFA injection[1][2].

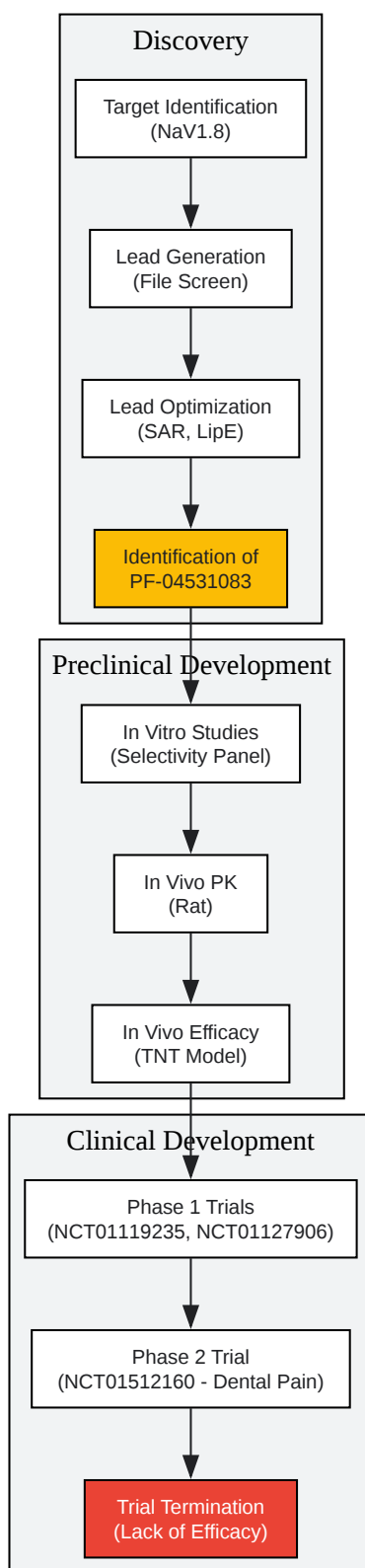
- Dosing: Test compounds are typically administered orally or via other relevant routes before behavioral testing.
- Outcome Measure: The primary endpoints are the reversal of the decreased paw withdrawal latency to a thermal stimulus and the decreased paw withdrawal threshold to a mechanical stimulus in the inflamed paw.

Visualizations



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Caption: Signaling pathway of pain transmission and the mechanism of action of PF-04531083.



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Caption: The discovery and development workflow for PF-04531083.

Conclusion

PF-04531083 represents a well-characterized, potent, and selective inhibitor of NaV1.8 that was rationally designed and advanced through preclinical and into clinical development. While it demonstrated a promising preclinical profile with good oral bioavailability and efficacy in a neuropathic pain model, it ultimately failed to show significant analgesic efficacy in a Phase 2 clinical trial for acute post-surgical dental pain, leading to the termination of its development for this indication. The discovery and development history of PF-04531083 provides valuable insights into the challenges of translating preclinical efficacy in pain models to clinical success and underscores the complexities of targeting the NaV1.8 channel for the treatment of pain. Despite the outcome for this specific compound, the research has contributed significantly to the understanding of NaV1.8 pharmacology and the development of selective inhibitors.

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